Clavatadine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19Br2N5O4 |
|---|---|
Molecular Weight |
481.14 g/mol |
IUPAC Name |
[2-(2-amino-2-oxoethyl)-3,5-dibromo-4-hydroxyphenyl] N-[4-(diaminomethylideneamino)butyl]carbamate |
InChI |
InChI=1S/C14H19Br2N5O4/c15-8-6-9(7(5-10(17)22)11(16)12(8)23)25-14(24)21-4-2-1-3-20-13(18)19/h6,23H,1-5H2,(H2,17,22)(H,21,24)(H4,18,19,20) |
InChI Key |
AAAZGBHLLCPNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)CC(=O)N)OC(=O)NCCCCN=C(N)N |
Origin of Product |
United States |
Research Findings and Data
Biological Activity: Factor XIa Inhibition
The primary biological significance of Clavatadine B lies in its interaction with Factor XIa, a serine protease involved in the blood coagulation cascade. Research has established this compound as a selective inhibitor of this enzyme.
Table 1: Factor XIa Inhibition Data for Clavatadines A and B
| Compound | Source Organism | FXIa IC50 (μM) | Selectivity | Inhibition Type (Clavatadine A) | Reference(s) |
| Clavatadine A | Suberea clavata | 1.3 | Selective (no significant FIXa inhibition) | Irreversible | nih.govresearchgate.netacs.orgnih.govchamberlandresearch.comacs.orgcapes.gov.brnih.govacs.orgresearchgate.netcore.ac.ukacs.orgcore.ac.ukahajournals.org |
| This compound | Suberea clavata | 27 | Selective (no significant FIXa inhibition) | Not explicitly stated for B | nih.govresearchgate.netacs.orgnih.govchamberlandresearch.comacs.orgcapes.gov.brnih.govresearchgate.netacs.org |
Clavatadines A and B were isolated from the marine sponge Suberea clavata as part of a search for antithrombotic agents nih.govresearchgate.netacs.orgcapes.gov.brnih.gov. Both compounds demonstrated inhibitory activity against Factor XIa, with this compound showing an IC50 of 27 μM nih.govresearchgate.netacs.orgnih.govchamberlandresearch.comacs.orgcapes.gov.brnih.govresearchgate.netacs.org. Importantly, neither compound significantly inhibited Factor IXa at concentrations up to 222 μM, indicating selectivity for FXIa nih.govresearchgate.net. While Clavatadine A is recognized as an irreversible inhibitor, the specific mechanism of inhibition for this compound is less detailed in the primary literature, though it shares structural similarities that contribute to FXIa binding nih.govresearchgate.netacs.orgacs.orgcore.ac.ukcore.ac.ukacs.orgahajournals.org. The difference in potency between Clavatadine A and B has been attributed to variations in their interactions with the FXIa active site nih.govresearchgate.net.
Chemical Synthesis of this compound
The total synthesis of this compound has been achieved, providing a reliable method for obtaining the compound and its analogues for further study. The synthesis highlights efficient chemical strategies for constructing complex natural products.
Table 2: Key Aspects of this compound Total Synthesis
| Parameter | Detail | Reference(s) |
| Synthetic Strategy | Convergent approach utilizing direct, early-stage guanidinylation. | acs.orgnih.govchamberlandresearch.comacs.orgcore.ac.ukresearchgate.netacs.org |
| Key Precursor | Known derivative of homogentisic acid lactone. | acs.orgnih.govcore.ac.ukresearchgate.netacs.org |
| Number of Steps (from precursor) | 4 steps (longest linear sequence). | acs.orgnih.govchamberlandresearch.comresearchgate.netcore.ac.ukresearchgate.netacs.org |
| Overall Yield (from precursor) | 75%. | acs.orgnih.govresearchgate.netresearchgate.netacs.org |
| Synthesis from Commercial Materials | Achieved in 6 steps. | chamberlandresearch.com |
| Methodological Advantage | Exemplifies the advantages of direct, early-stage guanidinylation for assembling aminoguanidine-containing natural products. | acs.orgnih.govchamberlandresearch.comresearchgate.netcore.ac.ukresearchgate.netacs.org |
Synthetic Methodologies and Chemical Synthesis Strategies
Development of Total Synthesis Approaches for Clavatadine B
The first total synthesis of this compound was accomplished in a convergent manner, demonstrating the advantages of employing a direct, early-stage guanidinylation strategy researchgate.netacs.orgnih.govchamberlandresearch.comacs.org. This approach allowed for the efficient assembly of this compound from known synthetic precursors of Clavatadine A researchgate.netacs.orgacs.org.
Longest Linear Sequence: 4 steps researchgate.netacs.orgnih.govacs.org
Chromatography: Required only one chromatographic purification step from the key lactone intermediate acs.org
Convergent Synthesis Design Principles
Convergent synthesis is a strategic approach in organic chemistry where a complex molecule is assembled by joining together several smaller, independently synthesized fragments cardiff.ac.uk. This design principle contrasts with linear synthesis, where a molecule is built step-by-step from one end to the other. The advantages of a convergent strategy include:
Flexibility: It facilitates the synthesis of analogs by allowing for the modification or replacement of individual subunits.
In the synthesis of this compound, this principle was applied by utilizing readily available or previously synthesized key intermediates, such as the diBoc-protected isocyanate and a derivative of homogentisic acid lactone researchgate.netacs.orgacs.org.
Application of Early-Stage Guanidinylation in Synthesis
The guanidine (B92328) functional group is a common motif in many biologically active natural products and pharmaceuticals. However, its inherent reactivity and basicity often necessitate complex protection and deprotection strategies in traditional synthetic routes core.ac.uknih.gov. A more efficient approach involves direct guanidinylation, where the guanidine moiety is introduced early in the synthetic sequence core.ac.uknih.gov.
Methodology: This strategy involves reacting a protected guanidine reagent with a primary amine precursor at an early stage of the synthesis core.ac.uk. This bypasses the need for multiple protection/deprotection steps typically associated with indirect guanidinylation methods (e.g., using azide (B81097) or phthalimide (B116566) precursors) core.ac.uknih.gov.
Impact on this compound Synthesis: The total synthesis of this compound successfully employed this direct, early-stage guanidinylation approach to construct the linear terminal guanidine-containing backbone researchgate.netacs.orgcore.ac.uknih.gov. This methodology proved instrumental in achieving a short and streamlined synthesis, mirroring its successful application in the synthesis of Clavatadine A researchgate.netchamberlandresearch.comacs.orgnih.gov.
Strategic Use of Homogentisic Acid Lactone Derivatives
A critical component in the synthesis of this compound is the incorporation of a functionalized homogentisic acid lactone derivative. Specifically, 4,6-dibromohomogentisic acid lactone (Compound 8 ) served as a key intermediate researchgate.netacs.orgacs.orgjove.com.
Functionalization: To facilitate the subsequent formation of the carbamate (B1207046) moiety and ensure regioselective reactions, the phenolic hydroxyl group at the 5-position of the lactone ring needed to be protected. This was achieved by converting the phenolic hydroxyl group into a methoxymethyl (MOM) ether, yielding the MOM-protected lactone (Compound 9 ) acs.orgacs.org.
Intermediate Transformation: The protected lactone (Compound 9 ) then underwent aminolysis to provide the corresponding amide (Compound 10 ), which served as a precursor for further transformations acs.orgacs.org.
Key Reaction Steps and Intermediate Transformations
The synthesis involved several crucial reaction steps to assemble the this compound structure, particularly focusing on the construction of the carbamate linkage and the strategic use of protecting groups.
The formation of the carbamate functional group is central to the synthesis of this compound, analogous to its role in the synthesis of Clavatadine A researchgate.netacs.orgresearchgate.net. This step typically involves the coupling of two key fragments.
Reaction: The synthesis featured the union of a diBoc-protected isocyanate (Compound 7 ) with a functionalized homogentisic acid lactone derivative (specifically, after aminolysis to form amide 10 or a related intermediate) acs.org. This reaction creates the characteristic carbamate linkage present in this compound.
Effective protecting group strategies are essential for controlling reactivity and enabling selective transformations during complex syntheses.
Protecting Groups Employed:
tert-Butyloxycarbonyl (Boc): The guanidine functionality was protected using Boc groups, which are commonly employed due to their stability under various reaction conditions and their facile removal under acidic conditions acs.orgcore.ac.ukchegg.com.
Methoxymethyl (MOM): The phenolic hydroxyl group of the homogentisic acid lactone derivative was protected as a methoxymethyl (MOM) ether acs.orgacs.org. This group is also acid-labile, allowing for its removal concurrently with the Boc groups.
Global Deprotection: A key advantage of the chosen protecting groups was their susceptibility to simultaneous removal. The final step of the synthesis involved the global deprotection of both the Boc and MOM protecting groups. This was efficiently achieved by treating the protected precursor with trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) acs.orgacs.org. This acid-mediated cleavage cleanly yielded this compound, isolated as its hydrotrifluoroacetate salt (Compound 2·CF3CO2H ) in near-quantitative yield acs.orgacs.org. The acid sensitivity of both Boc carbamates and MOM ethers facilitated this concurrent deprotection, simplifying the final stages of the synthesis acs.org.
Compound List
Clavatadine A
this compound
Clavatadine C
Clavatadine D
Clavatadine E
2,5-(dimethoxyphenyl)acetic acid
4,6-dibromohomogentisic acid lactone (Compound 8 )
diBoc-protected isocyanate (Compound 7 )
MOM-protected lactone (Compound 9 )
Amide (Compound 10 )
Carbamate (Compound 11 )
this compound Hydrotrifluoroacetate (Compound 2·CF3CO2H )
Isocyanate
Ammonia (B1221849) (NH3)
Trifluoroacetic acid (TFA)
Dichloromethane (CH2Cl2)
tert-butyl methyl ether (TBME)
Hünig’s base
Zinc bromide (ZnBr2)
Dimethoxymethane
Amide Coupling Reactions
The synthesis of this compound involves the formation of critical amide and carbamate linkages, which are central to its molecular architecture. These reactions are analogous to amide coupling processes in organic synthesis.
Amide Formation: A key step in the synthesis involves the aminolysis of a lactone intermediate (lactone 9) using ammonia in tetrahydrofuran (B95107) (THF). This reaction efficiently opens the lactone ring to form the primary amide moiety, yielding intermediate amide 10 researchgate.netacs.orgacs.org.
Carbamate Formation: The construction of the carbamate linkage, a crucial step in the convergent synthesis, is achieved through the reaction of phenol (B47542) 10 with a linear isocyanate (isocyanate 7). This reaction is typically carried out in dimethylformamide (DMF) in the presence of Hünig's base (N,N-diisopropylethylamine) to yield carbamate 11 researchgate.netacs.orgacs.org.
Evaluation of Synthetic Efficiency and Yields
The total synthesis of this compound has demonstrated significant efficiency, particularly when starting from advanced precursors.
| Starting Material/Precursor | Number of Steps (Linear Sequence) | Overall Yield | Notes |
| Known derivative of homogentisic acid lactone | 4 | 75% | Required only one chromatography step; intermediates did not require purification. |
| Commercially available 2,5-(dimethoxyphenyl)acetic acid | 6 | 47% | Represents a longer route from basic starting materials. |
Methodological Advancements in this compound Synthesis
The synthetic strategy for this compound incorporates several methodological advancements that enhance its efficiency and accessibility.
Early-Stage Guanidinylation: A significant advancement is the implementation of a "direct, early stage guanidinylation approach." This strategy enables the efficient incorporation of the complex guanidine functionality early in the synthetic sequence, streamlining the assembly of the molecule researchgate.netacs.orgacs.orgacs.orgnih.govjove.comchamberlandresearch.com.
Strategic Protection and Deprotection: The phenolic hydroxyl group is protected using a methoxymethyl (MOM) ether. This protecting group, along with the tert-butyloxycarbonyl (Boc) groups on the guanidine, is removed concurrently in the final step via acid-mediated global deprotection using trifluoroacetic acid (TFA) researchgate.netacs.orgacs.orgnih.gov. This simultaneous deprotection simplifies the final stages of the synthesis.
Streamlined Intermediate Handling: The efficiency is further highlighted by the fact that key intermediates, such as the MOM-protected lactone and the aminolysis product, did not require purification, being deemed pure by NMR and TLC analysis researchgate.netacs.orgacs.org.
Comparison of Synthetic this compound with Natural Isolates in Research Contexts
The successful total synthesis of this compound has allowed for direct comparison with naturally isolated samples, confirming structural identity and purity.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in this comparison. While minor differences were observed in the 1H NMR spectrum of synthetic this compound hydrotrifluoroacetate compared to the natural compound, these were attributed to inconsequential impurities present in the natural sample or solvent artifacts researchgate.netacs.org. Crucially, the 13C and DEPT-135 NMR spectra of the synthetic material matched the reported data for the natural product within 0.1 ppm researchgate.net. Furthermore, all two-dimensional (2D) NMR spectra of the unpurified synthetic this compound were found to be identical to those reported for the natural isolate researchgate.netacs.org.
Structural Confirmation: These detailed spectroscopic comparisons provide strong evidence for the accurate structural assignment of synthetic this compound and confirm its identity with the naturally occurring compound researchgate.netacs.org.
Chemoenzymatic or Semisynthetic Approaches
Based on available research, chemoenzymatic or semisynthetic approaches for the preparation of this compound are not prominently featured or reported. The primary focus in the literature has been on the total synthesis of the compound researchgate.netacs.orgacs.orgnih.govjove.comchamberlandresearch.com.
Biological Activities and Molecular Mechanisms of Action
Pre-Clinical Evaluation of Clavatadine B's Biological Effects
The pre-clinical evaluation of this compound has largely focused on its interaction with the coagulation cascade, specifically its inhibitory effects on Factor XIa. Bioassay-guided fractionation of marine sponge extracts led to the isolation of this compound, alongside its congener Clavatadine A, based on their ability to detect antithrombotic activity researchgate.netnih.govcapes.gov.brfigshare.com. These initial findings established this compound as a compound with potential therapeutic applications in managing thrombotic disorders researchgate.netnih.govacs.org.
Investigation of Factor XIa Inhibition by this compound
This compound's primary identified biological mechanism of action is its inhibition of human blood coagulation Factor XIa. This activity has been characterized in terms of potency, selectivity, and mechanism.
Inhibitory Potency and Selectivity Profiling
This compound inhibits Factor XIa with an observed half-maximal inhibitory concentration (IC50) of 27 µM researchgate.netnih.govcapes.gov.brnih.govfigshare.com. While potent, this compound is noted to be more than 20-fold less potent than its analogue, Clavatadine A, which exhibits an IC50 of 1.3 µM researchgate.netnih.gov. Despite this difference in potency, this compound is characterized as a selective inhibitor of human Factor XIa acs.orgacs.orgacs.org. Specific selectivity ratios against other proteases for this compound are not detailed in the available literature, but its classification as selective indicates a preference for FXIa over other enzymes in the coagulation cascade or other biological pathways.
Table 1: Factor XIa Inhibition Profile of this compound
| Compound | Target | IC50 | Selectivity | Mode of Inhibition |
| This compound | Factor XIa | 27 µM | Selective | Irreversible |
| Clavatadine A | Factor XIa | 1.3 µM | Selective | Irreversible |
Mode of Inhibition
Both Clavatadine A and B have been described as compounds that irreversibly inhibit the Factor XIa active site researchgate.netnih.govcapes.gov.brnih.govfigshare.com. The irreversible nature of the inhibition suggests a covalent interaction with the enzyme. While the precise molecular details of this compound's irreversible inhibition are not elaborated upon in the provided snippets, the mechanism is inferred from studies involving Clavatadine A, where a crystal structure revealed this characteristic researchgate.netnih.govcapes.gov.brfigshare.com.
Molecular Interactions within the Factor XIa Active Site
Structural studies, particularly those involving Clavatadine A in complex with Factor XIa, have provided insights into the molecular interactions within the FXIa active site researchgate.netnih.govcapes.gov.brfigshare.com. These studies have revealed selective binding and the mechanism of irreversible inhibition, guiding the design of future FXIa inhibitors. For this compound, its reduced potency compared to Clavatadine A is hypothesized to stem from weaker interactions between this compound's amide group and specific residues within the active site, such as Arg37D or Lys192 researchgate.netnih.gov. These findings highlight the importance of precise molecular positioning for effective inhibition.
Exploration of Other Potential Biological Targets and Pathways (based on family activity)
Beyond its direct inhibition of Factor XIa, the biological activities of this compound's analogues, particularly Clavatadines C, D, and E, have been explored, with a focus on their potential as anticancer agents.
Cellular Cytotoxicity Studies with Analogues (e.g., Clavatadines C-E in cancer cell lines)
The synthetic exploration of Clavatadine analogues has extended to evaluating their cellular cytotoxicity against various cancer cell lines. Studies using the NCI-60 cell line panel have provided preliminary data on the anticancer potential of Clavatadines C, D, and E.
Investigation of Apoptotic Pathways and Cell Cycle Regulation in Cellular Models by Analogues
Research into the mechanisms of action for this compound analogues has explored their impact on critical cellular processes, particularly apoptosis and cell cycle regulation. Studies have synthesized various analogues of naturally occurring clavatadines, originally isolated from marine sponges, to evaluate their potential as anticancer agents. These investigations often involve testing these compounds in human cancer cell lines to understand how they induce cell death and halt proliferation.
Induction of Apoptosis and Caspase Activation
Several clavatadine analogues have demonstrated the ability to induce apoptosis, a programmed cell death pathway crucial for eliminating damaged or cancerous cells. A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the cell death program nih.govabcam.cnrndsystems.com. Research by Patel and colleagues, as cited in MDPI mdpi.com, synthesized a library of thirty-two spirocyclic clavatadine analogues. Among these, analogues 29 and 37 exhibited significant selectivity and were found to activate caspases 3/7, which are recognized as key biomarkers of apoptosis mdpi.com. This activation suggests that these specific analogues engage the caspase cascade, a fundamental mechanism in initiating and executing apoptosis.
Cell Cycle Arrest
Beyond inducing apoptosis, clavatadine analogues have also been investigated for their effects on cell cycle progression. The cell cycle is a tightly regulated process that governs cell growth and division, and its dysregulation is a hallmark of cancer. Disrupting this cycle can lead to cell cycle arrest, preventing cancer cells from replicating.
While specific detailed findings on this compound analogues causing cell cycle arrest are less elaborated in the provided search results compared to apoptosis, general trends in related marine-derived compounds offer context. For instance, other marine natural products and their synthetic derivatives have been shown to induce cell cycle arrest at various phases, such as G1/S or G2/M, often by modulating the expression of cyclins and cyclin-dependent kinases (CDKs) mdpi.comacs.org. For example, compound 14, a carnosic acid derivative, induced cell cycle arrest at the G0/G1 phase by downregulating CDK4 and CDK6 in SW480 cells mdpi.com. Similarly, derivative 4f, a compound unrelated to clavatadines, arrested cell growth at the G2/M phase and induced apoptosis in various cancer cell lines, affecting cell morphology consistent with tubulin polymerization inhibition acs.org.
The synthesis of clavatadine analogues aims to explore structure-activity relationships, with modifications to the side chains and core structures potentially influencing their biological activities, including their impact on cell cycle checkpoints and apoptotic pathways researchgate.net.
Cellular Models Used
The investigations into the biological activities of clavatadine analogues have employed various human cancer cell lines. Notably, the human melanoma cell line A-375 has been a common model for assessing cytotoxicity and apoptosis-related mechanisms mdpi.comresearchgate.net. Other cell lines mentioned in broader studies related to clavatadine synthesis and activity include U937 (human leukemia), NCI-60 panel (a broad spectrum of human tumor cell lines), SF-268 and SNB-75 (human brain tumors), A549 (lung adenocarcinoma), HSC-2 (squamous cell carcinoma), and K562 (human chronic myelogenous leukemia) acs.org. These models allow researchers to evaluate the efficacy and selectivity of the synthesized compounds against different cancer types.
Summary of Findings on Apoptosis and Cell Cycle Regulation:
| Compound/Analogue Group | Cellular Model | Observed Effect | Key Biomarkers/Mechanisms Involved | References |
| Spirocyclic Clavatadine Analogues (e.g., 29, 37) | A-375 (Melanoma) | Induction of apoptosis; Activation of caspases 3/7 | Caspase 3/7 activation | mdpi.com |
| Clavatadine D (4) | NCI-60 panel | 20-38% growth inhibition across various cancer types | Not specified | acs.org |
| Clavatadine E (5) | NCI-60 panel | Low to moderate activity against brain tumor cells | Not specified | acs.org |
Structure Activity Relationship Sar and Analog Development
Comparative Structure-Activity Analysis of Clavatadines A and B
Clavatadine A and B were isolated from the marine sponge Suberea clavata and identified as inhibitors of human blood coagulation factor XIa (FXIa), a promising target for antithrombotic therapies. nih.gov Despite their structural similarities, these two compounds exhibit a significant difference in their inhibitory potency.
A key structural difference between Clavatadine A and Clavatadine B lies in the functional group at one terminus of the molecule. Clavatadine A possesses a carboxylate group, whereas this compound has an amide functionality. This single alteration is responsible for a marked difference in their inhibitory activity against FXIa.
Biochemical assays have demonstrated that Clavatadine A is a significantly more potent inhibitor of FXIa than this compound. The half-maximal inhibitory concentration (IC50) for Clavatadine A is 1.3 µM, while for this compound, it is 27 µM, indicating that this compound is over 20-fold less potent. nih.gov This disparity in potency is attributed to the nature of the interactions between the inhibitor and the active site of the FXIa enzyme. The carboxylate group of Clavatadine A is thought to form stronger interactions, potentially with Arg37D or Lys192 in the enzyme's active site, compared to the weaker interactions formed by the amide group of this compound. nih.gov
Table 1: Comparative Potency of Clavatadines A and B against FXIa
| Compound | Functional Group | IC50 (µM) |
| Clavatadine A | Carboxylate | 1.3 |
| This compound | Amide | 27 |
Design and Synthesis of this compound Analogues for Biological Evaluation
The total synthesis of this compound has been successfully achieved, providing a foundation for the generation of analogs to probe the SAR further and potentially develop more effective FXIa inhibitors. mdpi.com The synthetic approaches often employ a convergent strategy, which is amenable to the preparation of various analogs by modifying the constituent building blocks. acs.org
The guanidine (B92328) moiety is a critical pharmacophore in many biologically active compounds, often involved in key binding interactions with target proteins. While specific modifications to the guanidine group of this compound analogs have not been extensively reported in the available literature, the synthetic strategies developed for the total synthesis of clavatadines would permit such alterations. For instance, the use of different protected guanidinylating reagents could allow for the introduction of substituents on the guanidine nitrogen atoms, thereby modulating the basicity and hydrogen-bonding capacity of this functional group.
The aromatic core and the aliphatic linker of this compound are amenable to modification to explore their impact on biological activity. Synthetic routes allow for the use of different aromatic precursors, which could be varied in terms of their substitution pattern or by replacing the phenyl ring with other aromatic or heteroaromatic systems. Similarly, the length and flexibility of the aliphatic chain connecting the aromatic core and the guanidine moiety can be altered by employing different diamine building blocks during the synthesis. While specific studies detailing these alterations for this compound analogs are not prominent, the synthetic methodologies in place for the clavatadine family would support such investigations. nih.gov
The development of spirocyclic analogs has been a significant area of interest within the broader family of bromotyrosine-derived natural products, which includes the clavatadines. While the synthesis of spirocyclic analogs of this compound has not been specifically detailed, extensive work has been carried out on the synthesis of spirocyclic analogs of the related Clavatadine C. This research has demonstrated the feasibility of constructing the complex spirocyclic core and has led to the generation of libraries of analogs with modified side chains for biological evaluation, primarily in the context of anticancer activity. These synthetic achievements for a close congener suggest that similar strategies could potentially be applied to create spirocyclic derivatives of this compound.
Assessment of Analog Potency and Selectivity in Pre-clinical Models
A crucial step in the development of new therapeutic agents is the evaluation of their potency and selectivity in relevant preclinical models. While the parent compound, this compound, has been shown to be a selective inhibitor of FXIa, there is limited publicly available data on the preclinical assessment of specifically designed this compound analogs. The focus of many biological studies has been on the more potent Clavatadine A and on the anticancer properties of analogs of other clavatadines, such as C, D, and E. Future research in this area would involve screening this compound analogs against a panel of serine proteases to determine their selectivity profile and utilizing in vitro and in vivo models of thrombosis to assess their antithrombotic efficacy.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Clavatadine Series
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For the clavatadine series of Factor XIa (FXIa) inhibitors, developing a robust QSAR model would be instrumental in predicting the potency of novel analogs and guiding the synthesis of more effective anticoagulant agents.
A hypothetical QSAR study for the clavatadine series would begin with the compilation of a dataset of clavatadine analogs with experimentally determined inhibitory activities against FXIa, typically expressed as IC50 or Ki values. The existing data for clavatadines A and B provide a starting point for such a dataset.
| Compound | FXIa Inhibition (IC50) |
| Clavatadine A | 1.3 µM nih.gov |
| This compound | 27 µM nih.gov |
| Clavatadine C | Weak inhibition (17% at 222 µM) acs.org |
| Clavatadine D | Weak inhibition (30% at 222 µM) acs.org |
| Clavatadine E | Weak inhibition (37% at 222 µM) acs.org |
To build a predictive model, various molecular descriptors would be calculated for each analog. These descriptors quantify different physicochemical properties of the molecules:
Electronic Descriptors: These would account for the electronic properties of the molecules, such as atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the charge distribution on the guanidine group is critical for its interaction with the negatively charged Asp189 residue in the S1 pocket of FXIa. nih.gov
Steric Descriptors: Properties like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be crucial. The size and shape of the substituent on the phenylacetic acid moiety (a carboxyl group in Clavatadine A versus a primary amide in this compound) significantly impact potency and would be captured by these descriptors. nih.gov
Hydrophobic Descriptors: The partition coefficient (logP) or calculated variations (e.g., clogP) would describe the hydrophobicity of the analogs. These are important for modeling the interactions of the dibromophenol ring, which occupies a pocket defined by several hydrophobic and charged residues. nih.gov
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) would be employed to generate a mathematical equation linking the descriptors to biological activity.
Advanced 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be applied. mdpi.com These methods generate 3D grid-based descriptors based on the steric and electrostatic fields surrounding the aligned molecules. A 3D-QSAR model for the clavatadine series would yield contour maps highlighting regions where modifications to the molecular structure would likely lead to increased or decreased activity, providing direct visual guidance for analog design. nih.gov For example, the models would likely show that a region favoring negative electrostatic potential near the phenylacetic acid moiety is critical for high potency, explaining the superior activity of the carboxylate-bearing Clavatadine A over the amide-containing this compound.
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling are indispensable tools for elucidating the specific interactions between a ligand, such as this compound, and its biological target, Factor XIa. These methods provide a detailed, three-dimensional understanding of the binding mode at an atomic level, which is crucial for rational drug design.
The foundation for modeling the interaction of the clavatadine series with FXIa is the experimentally determined co-crystal structure of Clavatadine A bound to the enzyme (PDB ID: 3BG8). nih.govpdbj.org This structure reveals that Clavatadine A acts as an irreversible inhibitor by forming a covalent bond between its carbamate (B1207046) group and the active site residue Ser195. nih.gov This covalent linkage provides a critical anchor point for the inhibitor.
Molecular docking simulations can be used to predict the binding pose of this compound within the FXIa active site. Using the 3BG8 crystal structure as the receptor model, this compound would be computationally placed into the active site. Docking algorithms would generate and score various possible conformations, with the most favorable poses being those that maximize favorable intermolecular interactions.
Based on the known binding of Clavatadine A, a molecular model of the this compound-FXIa complex would exhibit several key interactions:
Guanidine Group Interaction: The positively charged guanidine moiety of this compound is predicted to form strong, bidentate hydrogen bonds with the carboxylate side chain of Asp189, a key residue in the S1 specificity pocket of serine proteases. An additional hydrogen bond is likely formed with the backbone oxygen of Gly218. nih.gov
Dibromophenol Ring Placement: The dibromophenol portion of the molecule would occupy a pocket defined by residues including Arg37D, Lys192, Leu39, Cys42–Cys58, and His57. nih.gov
Amide Moiety Interaction: Unlike the carboxylate group of Clavatadine A, the primary amide of this compound is a weaker hydrogen bond donor and acceptor and is neutral at physiological pH. Computational models suggest this difference is the primary reason for this compound's more than 20-fold lower potency. The carboxylate of Clavatadine A can form a salt bridge or strong hydrogen bonds with positively charged residues like Arg37D or Lys192, an interaction that is significantly weaker or absent for the amide group of this compound. nih.gov
The table below summarizes the key predicted interactions between this compound and the FXIa active site, inferred from the Clavatadine A co-crystal structure.
| This compound Moiety | Interacting FXIa Residue(s) | Type of Interaction |
| Guanidine Group | Asp189 | Hydrogen Bonds (Bidentate) nih.gov |
| Guanidine Group | Gly218 | Hydrogen Bond nih.gov |
| Carbamate Linkage | Ser195 | Covalent Bond |
| Dibromophenol Ring | Arg37D, Lys192, Leu39, Cys42-Cys58, His57 | van der Waals, Hydrophobic Interactions nih.gov |
| Phenylacetamide Moiety | Arg37D, Lys192 | Weak Hydrogen Bonds nih.gov |
Further computational analysis using techniques like Molecular Dynamics (MD) simulations could be performed on the docked this compound-FXIa complex. MD simulations model the movement of atoms in the system over time, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein upon binding. Such simulations could help refine the understanding of the key interactions and quantify the energetic differences in binding between Clavatadine A and this compound.
Biosynthetic Investigations of the Clavatadine Class
Envisioned Precursors and Enzymatic Transformations in Suberea clavata
Based on the general biosynthetic framework for bromotyrosine alkaloids, a putative pathway for clavatadine B in Suberea clavata can be envisioned, originating from L-tyrosine.
Key Envisioned Steps:
Bromination of Tyrosine: The initial step is the regioselective bromination of the phenolic ring of L-tyrosine to yield 3,5-dibromo-L-tyrosine. This reaction is likely catalyzed by a specific bromoperoxidase present in the sponge or its associated microorganisms.
Formation of the Phenylacetic Acid Moiety: The dibrominated tyrosine is then thought to undergo a series of transformations to form the 2-(3,5-dibromo-4-hydroxyphenyl)acetamide unit of this compound. This could involve transamination, oxidative decarboxylation, and subsequent amidation.
Generation of the Guanidino-containing Side Chain: The biosynthesis of the aminoguanidine (B1677879) side chain likely starts from a separate precursor, possibly derived from another amino acid like arginine or ornithine, which is then elongated and functionalized.
Assembly of the this compound Backbone: The final key step would involve the coupling of the bromophenolic acid derivative with the guanidino-containing side chain through an ether linkage and subsequent modifications to yield the final structure of this compound.
Feeding studies with radiolabeled precursors in the sponge Aplysina fistularis have provided experimental evidence for the origin of bromotyrosine derivatives from phenylalanine and tyrosine, supporting this general biosynthetic logic. mdpi.comnih.gov Although similar studies have not been reported specifically for Suberea clavata and this compound, it is reasonable to extrapolate that a similar precursor relationship exists.
The table below outlines the proposed key precursors and the types of enzymatic transformations likely involved in the biosynthesis of this compound.
| Proposed Precursor | Key Intermediate | Envisioned Enzymatic Transformation | Resulting Moiety in this compound |
| L-Tyrosine | 3,5-Dibromo-L-tyrosine | Bromoperoxidase-catalyzed bromination | 3,5-Dibromotyrosyl core |
| 3,5-Dibromo-L-tyrosine | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | Transamination, Decarboxylation | Phenylacetic acid derivative |
| Amino Acid (e.g., Arginine) | Guanidino-containing alkylamine | Decarboxylation, Chain elongation, Guanidination | Aminoguanidine side chain |
Genetic and Enzymatic Studies Related to Clavatadine Biosynthesis
To date, specific genetic and enzymatic studies focusing directly on the biosynthesis of this compound in Suberea clavata have not been reported in the scientific literature. The investigation of biosynthetic pathways in marine invertebrates, particularly sponges, presents significant challenges. These include the often unculturable nature of the sponge and its symbiotic microorganisms, which are potential producers of these secondary metabolites, as well as the complexity of their genetic makeup.
While biosynthetic gene clusters (BGCs) for some marine natural products have been identified from sponge metagenomes, a BGC responsible for clavatadine production has not yet been described. Future research in this area would likely involve genome mining of Suberea clavata and its associated microbial community to identify candidate genes encoding for enzymes such as halogenases, monooxygenases, and tailoring enzymes that would be expected to participate in the proposed biosynthetic pathway.
The heterologous expression of these candidate genes in a suitable host organism could then be used to functionally characterize the encoded enzymes and definitively confirm their roles in the biosynthesis of this compound. Such studies would not only provide a complete picture of how this complex natural product is assembled in nature but could also open avenues for the biotechnological production of clavatadines and novel, structurally related compounds.
Advanced Research Directions and Future Perspectives
Development of Novel Antithrombotic Agents Based on Clavatadine B Scaffold
The pursuit of safer and more effective antithrombotic agents is a critical area of cardiovascular research. Traditional anticoagulants often carry a significant risk of bleeding complications. nih.gov Factor XIa has emerged as a compelling target for new antithrombotic therapies because its inhibition may reduce the risk of thrombosis while preserving normal hemostasis, the process that stops bleeding. acs.org
This compound has been identified as a selective inhibitor of FXIa, making its molecular framework an attractive starting point for the design of new antithrombotic drugs. nih.gov Isolated from the marine sponge Suberea clavata, this compound and its analogue, Clavatadine A, were found to inhibit FXIa with IC50 values of 27 µM and 1.3 µM, respectively. acs.orgresearchgate.net This inhibitory activity positions the clavatadine scaffold as a valuable template for medicinal chemists. The development of synthetic routes to produce this compound and its analogues is a crucial step, enabling the creation of compound libraries for screening and optimization. nih.govchamberlandresearch.com The total synthesis of this compound has been achieved through a convergent approach, which also opens avenues for preparing derivatives for further biological evaluation. acs.orgacs.org The insights gained from the co-crystal structure of the related Clavatadine A with FXIa provide a structural basis for designing future inhibitors with improved antithrombotic profiles. acs.org
| Compound | Target Enzyme | IC50 Value |
| Clavatadine A | Factor XIa | 1.3 µM |
| This compound | Factor XIa | 27 µM |
Exploration of this compound Derivatives as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological pathways. By designing and synthesizing derivatives of a bioactive molecule like this compound, researchers can create specialized tools to study the function and regulation of its biological target, FXIa. These probes can be modified with reporter tags, such as fluorescent groups or biotin, to enable visualization and isolation of the target protein from complex biological mixtures.
The synthetic accessibility of the clavatadine scaffold is a key enabler for developing such probes. nih.gov By modifying specific functional groups on the this compound molecule, it is possible to introduce functionalities that allow for covalent attachment to reporter molecules without abolishing its affinity for FXIa. These chemical probes can be used in a variety of applications, including cellular imaging to determine the subcellular localization of FXIa, and in pull-down assays to identify binding partners and interacting proteins. This exploration can provide deeper insights into the role of FXIa in the coagulation cascade and other potential biological processes.
Strategies for Enhancing Potency and Selectivity of this compound Analogues
While this compound is a promising lead compound, its potency is moderate. researchgate.net A key objective in medicinal chemistry is to optimize lead structures to enhance their therapeutic properties, including potency and selectivity. For this compound, this involves the systematic synthesis and evaluation of analogues to establish a clear structure-activity relationship (SAR).
Several strategies can be employed to achieve this:
Modification of the Guanidine (B92328) Group: The aminoguanidine (B1677879) moiety is crucial for its interaction with the target enzyme. Altering its basicity and steric properties could lead to enhanced binding affinity.
Alterations to the Dibromophenol Moiety: The brominated phenol (B47542) ring contributes to the binding. Exploring different halogen substitutions or replacing the ring with other aromatic systems could improve potency. mdpi.com
Varying the Linker Region: The chain connecting the guanidine and the phenolic parts of the molecule can be lengthened, shortened, or its flexibility altered to optimize the orientation of the key binding groups within the active site of FXIa. cwu.edu
The selectivity of this compound for FXIa over other related serine proteases is a significant advantage. acs.org Analogue design must aim to maintain or improve this selectivity to minimize off-target effects. Computational modeling, guided by the crystal structure of Clavatadine A in complex with FXIa, can predict which modifications are likely to enhance binding to the target while avoiding interactions with other proteases. acs.org
Interrogation of Protein-Substrate Interactions for Deeper Mechanistic Understanding
A thorough understanding of how this compound interacts with FXIa at the molecular level is fundamental for rational drug design. nih.govnih.gov Although the crystal structure has been solved for its more potent sibling, Clavatadine A, the high structural homology allows for reliable inferences to be made for this compound. acs.orgresearchgate.net The co-crystal structure reveals that Clavatadine A binds irreversibly to the active site of FXIa. researchgate.net
Key interactions likely involve the guanidine group forming salt bridges with acidic residues in the S1 pocket of the enzyme, a common feature for inhibitors of serine proteases. The dibromotyrosine portion of the molecule likely engages in hydrophobic and halogen-bonding interactions with other residues in the active site. This compound is over 20 times less potent than Clavatadine A, which may be due to weaker interactions between its amide group (compared to the carboxylate in Clavatadine A) and key residues in the active site. researchgate.net Further studies using techniques like site-directed mutagenesis of FXIa, coupled with binding assays of this compound analogues, can precisely map the critical contact points. This detailed mechanistic understanding is invaluable for designing next-generation inhibitors with superior potency and specificity. ub.edu
Applications of Advanced Analytical Techniques in Clavatadine Research (e.g., NMR for structural verification of synthetic products)
The successful synthesis and characterization of this compound and its analogues rely heavily on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process. nih.govresearchgate.net Following the total synthesis of this compound, 1H NMR spectroscopy was used to confirm the identity and purity of the final product. acs.orgacs.org The resulting spectrum of the synthetic compound was compared with that of the natural product, showing a high degree of similarity and confirming the successful synthesis. acs.org Any minor differences observed were attributed to impurities present in the natural sample, highlighting the purity of the synthetically derived compound. acs.org
Beyond structural verification, NMR can be used for:
Conformational Analysis: Determining the three-dimensional shape of this compound analogues in solution.
Binding Studies: Using techniques like Saturation Transfer Difference (STD) NMR to identify which parts of the molecule are in close contact with the target protein, FXIa.
Fragment-Based Screening: Identifying small molecular fragments that bind to the target, which can then be elaborated into more potent inhibitors.
Other critical analytical techniques include High-Resolution Mass Spectrometry (HRMS) for confirming the elemental composition of new compounds and X-ray crystallography to determine the precise three-dimensional structure of inhibitors bound to their target protein. mdpi.comuio.no
Q & A
Q. What are the established protocols for synthesizing Clavatadine B in laboratory settings?
Researchers should document step-by-step synthetic procedures, including reagent stoichiometry, reaction conditions (temperature, solvent system, catalysts), and purification methods (e.g., column chromatography). Characterization data (NMR, mass spectrometry, HPLC purity) must align with standards for novel compounds, as insufficient evidence may hinder reproducibility . For multi-step syntheses, intermediate characterization is critical to confirm structural integrity at each stage .
Q. How should researchers characterize the purity and structural identity of this compound?
Utilize a combination of spectroscopic techniques: / NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and HPLC/UV-vis for purity assessment. Cross-validate results against published data for known analogs, ensuring spectral peaks align with predicted chemical shifts . For novel derivatives, X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?
Maintain a lab notebook with dated entries detailing reagent sources, equipment calibration, and procedural deviations. Include raw data (e.g., chromatograms, spectra) in supplementary materials, formatted to journal guidelines. Reference established protocols for analogous compounds and explicitly note modifications (e.g., solvent substitution, reaction scaling) .
Q. How can researchers determine the optimal solvent system for this compound purification using chromatographic techniques?
Conduct solubility tests in polar/non-polar solvents and assess retention factors () via TLC. Pilot-scale column chromatography (e.g., silica gel, C18 reverse-phase) with gradient elution can identify ideal solvent ratios. Document elution profiles and recovery yields to refine protocols .
Q. What spectroscopic methods are essential for confirming this compound’s molecular structure post-synthesis?
Mandatory techniques include / NMR for bond connectivity, IR spectroscopy for functional group identification, and HRMS for molecular weight validation. For conformational analysis, 2D NMR (e.g., COSY, NOESY) can resolve spatial relationships between protons .
Advanced Research Questions
Q. What methodological approaches are recommended to investigate the structure-activity relationship (SAR) of this compound derivatives?
Systematically modify functional groups (e.g., halogenation, alkylation) and assess bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Pair experimental data with computational tools (molecular docking, QSAR models) to predict binding affinities. Validate hypotheses through iterative synthesis and testing .
Q. How can conflicting data regarding this compound’s biological activity across studies be systematically analyzed?
Conduct a meta-analysis comparing variables such as cell lines, assay conditions (pH, incubation time), and compound concentrations. Use statistical tools (e.g., ANOVA, regression) to identify confounding factors. Replicate studies under standardized protocols to isolate critical variables .
Q. What strategies should be employed to validate this compound’s target specificity in complex biological systems?
Employ orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for target validation) and dose-response analyses. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Cross-reference results with transcriptomic/proteomic datasets to rule off-target effects .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in pharmacological studies?
Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. For multi-parametric data, use multivariate analysis (PCA, cluster analysis) to identify trends. Include confidence intervals and p-values to assess significance, adhering to journal data-reporting standards .
Q. How can researchers integrate computational chemistry with experimental data to predict this compound’s bioactive conformations?
Combine molecular dynamics simulations (e.g., AMBER, GROMACS) with NMR-derived NOE restraints to model ligand-receptor interactions. Validate predictions via mutagenesis studies or cryo-EM. Use density functional theory (DFT) to analyze electronic properties influencing binding .
Notes on Methodology and Referencing
- Data Contradictions : Address discrepancies by verifying instrument calibration, sample purity, and environmental controls. Cross-check with primary literature and prioritize peer-reviewed studies with transparent methodologies .
- Ethical Compliance : Ensure all biological studies follow institutional guidelines for ethical review, particularly when using human-derived samples or animal models .
- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Deposit raw spectra, assay results, and computational scripts in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
